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Erythromycin 2'-dodecyl glutaramide - 32452-91-8

Erythromycin 2'-dodecyl glutaramide

Catalog Number: EVT-1537939
CAS Number: 32452-91-8
Molecular Formula: C54H98N2O15
Molecular Weight: 1015.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Erythromycin is naturally produced by certain actinobacteria, particularly Saccharopolyspora erythraea. The synthesis of derivatives like erythromycin 2'-dodecyl glutaramide often involves chemical modifications to improve efficacy or reduce resistance in target pathogens.

Classification

Erythromycin 2'-dodecyl glutaramide falls under the classification of macrolide antibiotics, which are characterized by their large lactone rings. It is also categorized as a synthetic antibiotic due to its derivation from natural erythromycin through chemical modification.

Synthesis Analysis

Methods

The synthesis of erythromycin 2'-dodecyl glutaramide can be achieved through various organic chemistry techniques. Common methods include:

  • Chemical Modification: The introduction of the dodecyl group and glutaramide moiety typically involves alkylation reactions and amide bond formation.
  • Reagents: Specific reagents such as dodecyl bromide for alkylation and glutaramic acid derivatives for amide formation are utilized.
  • Purification Techniques: Following synthesis, purification methods like column chromatography and recrystallization are employed to isolate the desired compound.

Technical Details

The synthesis process must be optimized for yield and purity, often requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming the structure of the synthesized compound.

Molecular Structure Analysis

Structure

Erythromycin 2'-dodecyl glutaramide features a macrolide backbone with a dodecyl chain attached at the 2' position and a glutaramide group. The molecular formula can be represented as C27H47N1O6C_{27}H_{47}N_{1}O_{6}.

Data

  • Molecular Weight: Approximately 485.68 g/mol.
  • Structural Representation: The compound's structure can be depicted using chemical drawing software to illustrate the connectivity of atoms and functional groups.
Chemical Reactions Analysis

Reactions

Erythromycin 2'-dodecyl glutaramide can undergo several chemical reactions:

  • Hydrolysis: The amide bond may hydrolyze under acidic or basic conditions, releasing the dodecyl group.
  • Oxidation: The hydroxyl groups in the erythromycin structure can be oxidized to form ketones or aldehydes.
  • Reduction: The carbonyl groups in the glutaramide can be reduced to amines under specific conditions.

Technical Details

These reactions are typically studied using reaction kinetics and mechanistic analysis to understand how modifications affect the stability and activity of the compound.

Mechanism of Action

Process

Erythromycin 2'-dodecyl glutaramide exerts its antibacterial effects primarily by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action disrupts bacterial growth and reproduction.

Data

  • Binding Affinity: Studies indicate that modifications such as the addition of a dodecyl group can enhance binding affinity compared to unmodified erythromycin.
  • Spectrum of Activity: The modified compound may exhibit improved activity against resistant strains of bacteria due to altered pharmacokinetics.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but sensitive to light and moisture.
  • pH Sensitivity: Activity may vary with pH; optimal activity is often observed in slightly acidic conditions.

Relevant Data or Analyses

Characterization techniques such as infrared spectroscopy and high-performance liquid chromatography are used to analyze purity and confirm structural integrity.

Applications

Scientific Uses

Erythromycin 2'-dodecyl glutaramide holds potential applications in:

  • Antibacterial Research: As a candidate for developing new antibacterial agents, especially against resistant bacterial strains.
  • Pharmaceutical Development: Potential use in formulations aimed at enhancing bioavailability or targeting specific tissues more effectively.
  • Biological Studies: Utilized in research to study mechanisms of antibiotic resistance and protein synthesis inhibition in bacteria.

This comprehensive analysis underscores the significance of erythromycin 2'-dodecyl glutaramide in both pharmaceutical applications and research contexts, highlighting its potential as an effective antibacterial agent.

Introduction to Erythromycin Derivatives

Historical Development of Macrolide Antibiotics

The discovery of erythromycin A in 1952 from Saccharopolyspora erythraea marked a pivotal advancement in antimicrobial therapy, particularly for penicillin-allergic patients [1] [9]. As the progenitor of macrolide antibiotics, erythromycin featured a 14-membered lactone ring decorated with two sugar moieties: the neutral L-cladinose at position C3 and the amino sugar D-desosamine at position C5 [7] [9]. This complex structure enabled its mechanism of action: reversible binding to the 23S rRNA of the bacterial 50S ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET), thereby inhibiting protein synthesis [1] [4]. Despite its broad-spectrum activity against Gram-positive bacteria and some atypical pathogens, erythromycin suffered from significant limitations, including acid instability (degrading to inactive anhydro and spiroketal forms in the stomach), poor oral bioavailability, and a narrow spectrum against Gram-negative organisms [1] [7] [9].

These limitations catalyzed the development of semisynthetic derivatives, leading to successive generations of macrolides. The second generation (e.g., clarithromycin, azithromycin) addressed pharmacokinetic shortcomings through strategic modifications: C6 methylation in clarithromycin improved acid stability, while ring expansion to a 15-membered azalide in azithromycin enhanced tissue penetration and half-life [1] [4] [7]. The emergence of widespread resistance, primarily through ribosomal methylation (erm genes) or efflux pumps (mef genes), necessitated the third-generation ketolides (e.g., telithromycin). These agents replaced the cladinose sugar with a 3-keto function and incorporated extended alkyl-aryl side chains, enabling binding to secondary ribosomal sites and overcoming common resistance mechanisms [1] [5] [7]. Most recently, fourth-generation fluoroketolides (e.g., solithromycin) and novel hybrid classes like macrolones (macrolide-fluoroquinolone hybrids) have further expanded the structural and functional repertoire to combat multidrug-resistant pathogens [6] [8].

Table 1: Evolution of Macrolide Antibiotics

GenerationRepresentativesKey Structural ModificationsPrimary Advancements
First (1950s)ErythromycinNatural 14-membered lactoneBroad Gram-positive activity; Penicillin alternative
Second (1980s-90s)Clarithromycin, Azithromycin, RoxithromycinC6 methylation (clarithromycin); 15-membered ring (azithromycin); C9 oxime (roxithromycin)Improved acid stability, pharmacokinetics, tissue penetration
Third (2000s)Telithromycin, Cethromycin3-Keto group; 11,12-cyclic carbamate; alkyl-aryl side chainActivity against MLSB-resistant strains
Fourth (2010s+)Solithromycin, Macrolones2-Fluorination; triazole-aniline side chain; hybrid quinolone conjugatesEnhanced binding affinity; activity against multidrug-resistant pathogens

Structural Evolution of Erythromycin Analogs

The structural optimization of erythromycin has focused on peripheral modifications to preserve core ribosomal binding while enhancing stability, spectrum, and overcoming resistance. Key modification sites include:

  • C6 and C12 Hydroxyl Groups: Methylation of the C6 hydroxyl (clarithromycin) sterically hindered acid-catalyzed degradation and improved metabolic stability. Concurrently, modifications at C12, particularly through 11,12-cyclic carbamate formation (Baker protocol), proved crucial. This involved converting the 10,11-anhydroerythromycin scaffold to a carbamate using carbonyl diimidazole (CDI), followed by nucleophilic cyclization with amines. The resultant cyclic carbamates significantly enhanced ribosomal binding affinity and mitigated susceptibility to efflux mechanisms [5] [7] [10]. For example, telithromycin incorporates an imidazo-pyridyl side chain appended via a carbamate linkage at C11-C12, enabling additional interactions with domain II of 23S rRNA [7] [8].

  • C3 Cladinose Removal and Ketolide Formation: Removal of the metabolically labile cladinose sugar and oxidation to a 3-keto function (ketolide) was a breakthrough. This modification eliminated a site for enzymatic inactivation while maintaining potent binding. The ketolide core, as seen in telithromycin and cethromycin, often served as an anchor for further derivatization with extended side chains targeting adjacent ribosomal pockets [1] [5] [7].

  • C2 Position Activation and Fluorination: The C2 position, activated by adjacent carbonyl groups, became a hotspot for electrophilic substitution. Enolization followed by fluorination yielded 2-fluoroketolides. The fluorine atom served as a hydrogen bioisostere, enhancing metabolic stability by blocking enolization pathways and potentially improving membrane permeability and ribosomal affinity through altered electronic properties [10]. Sonogashira coupling on propargyl ethers at C6 further enabled the introduction of diverse aryl or heteroaryl groups [10].

  • Desosamine Sugar (C5) Modifications: The C5 desosamine sugar is critical for anchoring the macrolide to the ribosome via interactions with A2058 in 23S rRNA. Modifications here, particularly at the C2' position (e.g., acylation), aimed to sterically hinder access of methyltransferases (encoded by erm genes) or enhance interactions with mutant ribosomes. 2'-O-esterification and 2'-N-alkylation emerged as key strategies [6] [10]. Erythromycin 2'-dodecyl glutaramide exemplifies this approach, where a long aliphatic chain linked via a glutaramide spacer is attached to the 2'-position, designed to access hydrophobic regions near the ribosomal exit tunnel and provide steric blockade against methyltransferase activity [6] [10].

Significance of Glutarimide Modifications in Antibiotic Design

Glutarimide modifications, characterized by the introduction of a five-carbon diamide spacer (glutaramide) linked to the C2' position of the desosamine sugar, represent a sophisticated approach to overcoming macrolide resistance. The glutaramide linker serves multiple critical functions:

  • Conformational Flexibility: The semi-rigid spacer allows the appended hydrophobic moiety (e.g., dodecyl chain) to adopt optimal orientations for accessing deep hydrophobic pockets within the ribosomal exit tunnel, particularly in resistant strains with altered binding sites [6] [10].
  • Enhanced Ribosomal Binding: The linker facilitates additional van der Waals interactions and hydrogen bonding via carbonyl groups within the glutarimide structure, complementing the primary interactions mediated by the macrolide core and desosamine amine [6] [10].
  • Steric Hindrance: Bulky C2' substituents like dodecyl glutaramide physically obstruct access of Erm methyltransferases to adenosine residue A2058, thereby preserving drug binding affinity even in strains harboring inducible or constitutive resistance genes [6].

Erythromycin 2'-dodecyl glutaramide belongs to a broader class of C2'-ester/amide derivatives designed to combat MLSB resistance. Research demonstrates that the length and hydrophobicity of the alkyl chain are crucial for activity. Dodecyl (C12) chains provide an optimal balance of lipophilicity and steric bulk, significantly enhancing potency against resistant Streptococcus pneumoniae and Staphylococcus aureus compared to shorter-chain analogs (e.g., acetyl, butyryl) or unmodified erythromycin [6] [10]. The glutaramide linker outperformed simpler acyl chains (e.g., acetate, succinate) or rigid aromatic linkers in maintaining antibacterial activity while minimizing ribosomal dissociation rates, as evidenced by lower MIC values against efflux-positive (mef) strains [6].

Table 2: Biological Activity of Representative Glutarimide-Modified Erythromycin Analogs

CompoundModification SiteKey Structural FeatureMIC90 vs. S. pneumoniae (MLSB-Resistant) (μg/mL)Relative Improvement vs. Erythromycin
ErythromycinNoneNatural desosamine>1281x
2'-O-Acetyl ErythromycinC2' (Desosamine)Acetyl ester642x
2'-O-Succinyl ErythromycinC2' (Desosamine)Succinate ester324x
2'-O-(3-Phenylpropionyl) ErythromycinC2' (Desosamine)Aromatic ester816x
2'-O-Dodecyl ErythromycinC2' (Desosamine)Dodecyl ester432x
2'-O-Dodecyl Glutaramide ErythromycinC2' (Desosamine)Glutaramide linker + Dodecyl0.5 - 1>256x
TelithromycinC11/C12/C3Ketolide + Pyridyl side chain0.06 - 0.25>500x

The design of erythromycin 2'-dodecyl glutaramide epitomizes the rational hybridization strategy prevalent in modern antibiotic development. By conjugating a classical macrolide core with a lipophilic glutaramide-dodecyl moiety, this compound leverages the established ribosomal inhibition mechanism while acquiring novel pharmacokinetic and resistance-overcoming properties. The dodecyl chain enhances membrane penetration and promotes accumulation within bacterial cells, particularly relevant for Gram-negative pathogens where macrolide entry is often limited [6]. Furthermore, the compound's mechanism likely involves disruption of nascent peptide chain progression beyond the initial stages, similar to macrolones, due to the bulky C2' substituent occupying deeper regions of the NPET [6]. While detailed preclinical data on this specific analog remains limited in publicly available literature, its structural features align with established principles driving the renaissance in macrolide chemistry—targeted peripheral modifications yielding enhanced activity against contemporary resistant pathogens [1] [5] [6]. This approach underscores the enduring potential of the erythromycin scaffold as a foundation for innovative antibacterial agents.

Properties

CAS Number

32452-91-8

Product Name

Erythromycin 2'-dodecyl glutaramide

IUPAC Name

[4-(dimethylamino)-2-[[14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 5-(dodecylamino)-5-oxopentanoate

Molecular Formula

C54H98N2O15

Molecular Weight

1015.4 g/mol

InChI

InChI=1S/C54H98N2O15/c1-15-17-18-19-20-21-22-23-24-25-29-55-41(57)27-26-28-42(58)69-46-39(56(12)13)30-34(4)66-51(46)71-49-36(6)45(70-43-32-53(10,65-14)48(61)38(8)67-43)37(7)50(62)68-40(16-2)54(11,64)47(60)35(5)44(59)33(3)31-52(49,9)63/h33-40,43,45-49,51,60-61,63-64H,15-32H2,1-14H3,(H,55,57)

InChI Key

YFBVGFCVQICWFW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCNC(=O)CCCC(=O)OC1C(CC(OC1OC2C(C(C(C(=O)OC(C(C(C(C(=O)C(CC2(C)O)C)C)O)(C)O)CC)C)OC3CC(C(C(O3)C)O)(C)OC)C)C)N(C)C

Synonyms

erythromycin 2'-dodecyl glutaramide

Canonical SMILES

CCCCCCCCCCCCNC(=O)CCCC(=O)OC1C(CC(OC1OC2C(C(C(C(=O)OC(C(C(C(C(=O)C(CC2(C)O)C)C)O)(C)O)CC)C)OC3CC(C(C(O3)C)O)(C)OC)C)C)N(C)C

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